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Scientific Rationale and Trial Overview

This document outlines the protocol for a phase Ib/IIa clinical trial evaluating duvelisib-based

combinations in patients with relapsed or refractory T-cell lymphoma (TCL). The trial investigates the

hypothesis that combining the PI3K-δ/γ inhibitor duvelisib with other agents can enhance anti-tumor

efficacy while mitigating the inflammatory toxicities often associated with PI3K inhibition [1].

The dual inhibition of PI3K-δ and PI3K-γ by duvelisib is critical: the δ isoform is essential for malignant

lymphocyte proliferation and survival, while the γ isoform plays a key role in the tumor microenvironment

and inflammatory signaling [2] [1]. Preclinical data indicated that duvelisib induces cell death in T-cell

lymphoma lines with constitutive PI3K pathway activation and can re-educate tumor-associated

macrophages toward an inflammatory, anti-tumor phenotype [1]. The trial combined duvelisib with either

romidepsin (a histone deacetylase inhibitor) or bortezomib (a proteasome inhibitor), with subsequent

analyses revealing that the romidepsin combination was notably more effective and better at mitigating

toxicity [1].

Trial Design and Methodology

1. Study Design
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Official Title: A Phase Ib/IIa Study of Duvelisib in Combination with Romidepsin or Bortezomib in

Patients with Relapsed/Refractory T-Cell Lymphoma [1].
ClinicalTrials.gov Identifier: NCT02783625 [1].

Design: Multicenter, investigator-initiated trial comprising Phase Ib (dose escalation) and Phase IIa
(expansion) components [1].

Primary Endpoint: Determine the safety, toxicity profile, and Maximum Tolerated Dose (MTD) of
duvelisib in combination with romidepsin or bortezomib [1].

Key Secondary Endpoints: Overall Response Rate (ORR), Complete Response (CR) rate, Time to
Response (TTR), Duration of Response (DOR), and Event-Free Survival (EFS). Post-hoc analyses

included Progression-Free Survival (PFS) and Overall Survival (OS) [1].

2. Patient Population and Key Eligibility Criteria The study enrolled 105 adults with pathologically

confirmed TCL (including Peripheral T-Cell Lymphoma [PTCL] and Cutaneous T-Cell Lymphoma [CTCL])

who had relapsed after or were refractory to at least one prior systemic therapy [1].

Table 1: Key Baseline Demographic and Disease Characteristics

Characteristic
Arm A (Duvelisib + Romidepsin)
(n=66)

Arm B (Duvelisib + Bortezomib)
(n=32)

Median Age (years) 62 (Overall study population) 62 (Overall study population)

Sex (% Male) 62% (Overall study population) 62% (Overall study population)

Disease Type PTCL and CTCL PTCL and CTCL

Prior Systemic
Therapies

≥ 1 line ≥ 1 line

ECOG Performance
Status

≤ 2 ≤ 2

Key exclusion criteria included prior discontinuation of duvelisib, romidepsin (for Arm A), or bortezomib

(for Arm B) due to toxicity [1].

3. Dosing and Treatment Schedule The MTDs were determined during the Phase Ib dose escalation.

Arm A (Duvelisib + Romidepsin): Duvelisib 75 mg orally twice daily continuously + Romidepsin 14
mg/m² IV on days 1, 8, and 15 of a 28-day cycle [1].
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Arm B (Duvelisib + Bortezomib): Duvelisib 25 mg orally twice daily continuously + Bortezomib 1.3
mg/m² IV on days 1, 4, 8, and 11 of a 21-day cycle [1]. Treatment continued until disease
progression, unacceptable toxicity, or patient withdrawal. All patients received prophylaxis against

Pneumocystis jirovecii pneumonia (PJP) and varicella-zoster virus (VZV). Antifungal prophylaxis was
encouraged but not mandatory [1].

Efficacy and Safety Results

1. Primary Endpoint: Safety and Tolerability The combination of duvelisib and romidepsin demonstrated

a more favorable safety profile compared to historical data on duvelisib monotherapy, particularly a

reduction in severe hepatotoxicity [1].

Table 2: Summary of Most Common Adverse Events (AEs) and Key Efficacy Metrics

Parameter
Arm A (Duvelisib + Romidepsin)
(n=59-64)

Arm B (Duvelisib + Bortezomib)
(n=23-32)

Most Common AEs Neutropenia (42%), Fatigue (37%) Diarrhea (48%), Neutropenia

(30%)

Grade 3/4 Hepatotoxicity 14% Not Specified

Overall Response Rate
(ORR)

55% (35/64) 34% (11/32)

Complete Response (CR)
Rate

34% (22/64) 13% (4/32)

ORR in PTCL Subgroup 56% (27/48) Not Specified

CR in PTCL Subgroup 44% (21/48) Not Specified

2. Secondary Endpoints: Efficacy Outcomes As shown in Table 2, Arm A (duvelisib + romidepsin)

showed superior efficacy, with over half of the patients achieving a response. Exploratory analyses indicated

that responses were particularly increased in patients with a follicular helper T-cell (TFH) subtype of PTCL

[1].
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Detailed Experimental Protocols

1. Pharmacokinetic (PK) Sample Analysis Protocol While the primary clinical paper did not detail PK

methods, a validated high-performance liquid chromatography (HPLC) method with fluorescence detection

exists for quantifying duvelisib in plasma and can be adapted for therapeutic drug monitoring in this context

[3].

Sample Preparation: Use protein precipitation. Spike plasma with internal standard, add an equal
volume of methanol, vortex for 30 seconds, and centrifuge at 13,000 rpm for 10 minutes. Filter the

supernatant through a 0.2 µm membrane before injection [3].
HPLC Conditions:

Column: Nucleosil CN (250 mm x 4.6 mm, 5 µm).
Mobile Phase: Acetonitrile:Water (25:75, v/v), isocratic.

Flow Rate: 1.7 mL/min.
Detection: Fluorescence (Excitation 280 nm, Emission 410 nm).

Injection Volume: 10 µL.
Run Time: ~10 minutes [3].

Method Validation: This method is linear in the range of 5–100 ng/mL, with a lower limit of
quantitation (LOQ) of 7 ng/mL. It demonstrates high precision (%RSD ≤ 8.26) and accuracy (≥

95.32%) [3].

2. Correlative Biomarker Studies Protocol The trial included exploratory biomarker analyses on peripheral

blood and tumor tissue to correlate with response and toxicity [1].

Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) and plasma at baseline and
pre-specified cycle points. Tumor biopsies are optimal at baseline and, if feasible, on treatment.

Analysis of Inflammatory Mediators: Use a multiplex immunoassay (e.g., Luminex) or ELISA to
quantify plasma levels of cytokines (e.g., IFN-γ, IL-6, TNF-α).

Myeloid Cell Gene Expression Profiling: Isolve RNA from PBMCs or sorted CD14+ monocytes.
Perform RNA sequencing or quantitative RT-PCR to analyze the expression of inflammatory gene

signatures. A focus on PI3K pathway-related genes is recommended.

Mechanism of Action and Workflow

The following diagram illustrates the mechanistic rationale for the duvelisib and romidepsin combination

and the subsequent experimental workflow for the correlative studies.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 7 Tech Support

https://www.smolecule.com/products/s002055?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8232391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8232391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8232391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8232391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11862811/
https://www.smolecule.com/products/s002055?utm_src=pdf-body
https://www.smolecule.com/products/s002055?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Duvelisib (PI3K-δ/γ Inhibitor) Romidepsin (HDAC Inhibitor)
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Application Notes for Researchers

Combination Rationale is Key: The success of the duvelisib-romidepsin combination lies in
achieving dual therapeutic goals: enhanced anti-tumor efficacy through simultaneous pathway

targeting and attenuation of mechanism-based toxicities. This provides a template for developing
other PI3K inhibitor-based regimens [1].

Dose Selection is Critical: The MTD for duvelisib was different in each combination (75 mg BID
with romidepsin vs. 25 mg BID with bortezomib), underscoring that combination-specific dose-finding

is non-negotiable for safety and efficacy [1].
Proactive Supportive Care: Mandatory PJP and VZV prophylaxis was integral to the trial's safety

management. This is considered a standard requirement for patients receiving PI3K inhibitors [1].
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Leverage Correlative Studies: Integrating biomarker analyses from the outset of trial design is

essential for understanding the biological impact of the combination, identifying patient subsets most
likely to benefit, and deciphering mechanisms of resistance [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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